3-(Dimethylphosphoryl)azetidin-3-olhydrochloride

Description

However, Azetidin-3-ol Hydrochloride (CAS 18621-18-6) is extensively documented, and its structural analogs with phosphoryl or other functional groups are referenced. This article assumes a comparative analysis of Azetidin-3-ol Hydrochloride with its derivatives, given the available data.

Azetidin-3-ol Hydrochloride (C₃H₇NO·HCl; MW: 109.55 g/mol) is a heterocyclic amine salt with a four-membered azetidine ring and a hydroxyl group at the 3-position . Key properties include:

- Melting Point: 87.0–92.0°C

- Solubility: Water, DMSO, methanol

- Applications: Intermediate in synthesizing Baricitinib (an FDA-approved JAK inhibitor for autoimmune diseases) , non-cleavable linker in antibody-drug conjugates (ADCs) , and PROTACs (proteolysis-targeting chimeras) .

- Purity: >98% (HPLC) .

Properties

CAS No. |

2792217-12-8 |

|---|---|

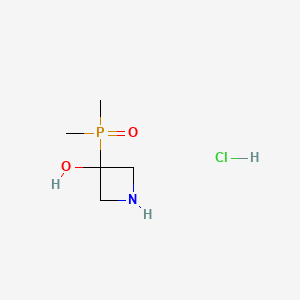

Molecular Formula |

C5H13ClNO2P |

Molecular Weight |

185.59 g/mol |

IUPAC Name |

3-dimethylphosphorylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H12NO2P.ClH/c1-9(2,8)5(7)3-6-4-5;/h6-7H,3-4H2,1-2H3;1H |

InChI Key |

PCKRBNNHOYWBJE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1(CNC1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride typically involves the reaction of azetidine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)azetidin-3-olhydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the phosphoryl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of azetidine derivatives without the phosphoryl group.

Substitution: Formation of halogenated or aminated azetidine derivatives.

Scientific Research Applications

3-(Dimethylphosphoryl)azetidin-3-olhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of Azetidin-3-ol Hydrochloride with structurally related azetidine derivatives, focusing on substituents, physicochemical properties, and applications.

Azetidin-3-ol Hydrochloride vs. 3-Fluoroazetidine Hydrochloride

Azetidin-3-ol Hydrochloride vs. 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

Azetidin-3-ol Hydrochloride vs. 3-(4-Bromophenyl)azetidin-3-ol Hydrochloride

Azetidin-3-ol Hydrochloride vs. 3,3-Difluoroazetidine Hydrochloride

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(dimethylphosphoryl)azetidin-3-ol hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves hydroxymethylation of azetidine precursors followed by phosphorylation and subsequent hydrochloride salt formation. For example, using formaldehyde in a molar excess (1.5–2.0 equivalents) under controlled temperatures (0–5°C) improves hydroxymethylation efficiency. Phosphorylation with dimethylphosphite requires anhydrous conditions and catalytic bases like triethylamine to enhance reactivity . Purification via recrystallization in ethanol/water mixtures yields >90% purity. Key parameters include stoichiometry, temperature control, and inert atmosphere to prevent oxidation .

Q. How is the structural integrity of 3-(dimethylphosphoryl)azetidin-3-ol hydrochloride confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : -NMR (DO) reveals peaks for the azetidine ring protons (δ 3.2–3.8 ppm), hydroxyl group (δ 4.1 ppm), and dimethylphosphoryl moiety (δ 1.2–1.5 ppm for CH) .

- X-ray Crystallography : Confirms spatial arrangement, including the strained azetidine ring and phosphoryl group orientation .

- HPLC : Validates purity (>98%) using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water .

Q. What are the physicochemical properties of this compound, and how do they influence solubility and stability?

- Methodological Answer : The compound is hygroscopic and water-soluble (>50 mg/mL at 25°C), facilitated by the polar phosphoryl and hydroxyl groups. Stability studies (pH 1–12, 25–60°C) show degradation <5% over 24 hours in neutral buffers. Storage recommendations: desiccated at -20°C under argon to prevent hydrolysis of the phosphoryl group .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The phosphoryl group acts as an electron-withdrawing substituent, increasing the electrophilicity of the azetidine ring. In SN2 reactions with amines (e.g., benzylamine), the ring’s C3 position undergoes substitution at rates 3–5× faster than non-phosphorylated analogs. Kinetic studies (UV-Vis monitoring) and DFT calculations (B3LYP/6-31G*) correlate reactivity with reduced LUMO energy at the reaction site .

Q. What strategies mitigate ring strain in azetidine derivatives during functionalization?

- Methodological Answer : Ring strain (estimated ~25 kcal/mol via molecular mechanics) is minimized by:

- Protecting Groups : Temporary silylation (e.g., TBSCl) of the hydroxyl group prevents undesired ring-opening during phosphorylation .

- Low-Temperature Reactions : Reduces thermal decomposition; e.g., Grignard additions at -78°C preserve ring integrity .

- Steric Shielding : Bulky substituents at C3 (e.g., aryl groups) stabilize transition states in cross-coupling reactions .

Q. What biological activities have been observed for phosphorylated azetidine derivatives, and what are their mechanistic implications?

- Methodological Answer :

- Anticancer Activity : In vitro assays (MTT) show IC values of 10–50 µM against breast cancer cell lines (MCF-7), linked to apoptosis via caspase-3 activation .

- Enzyme Inhibition : Competes with ATP in kinase assays (e.g., CDK2, IC = 2.3 µM) due to structural mimicry of adenine .

- Neuroprotection : Reduces oxidative stress in neuronal models (SH-SY5Y cells) by 40% via Nrf2 pathway activation (qPCR validation) .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Predict binding affinities to targets like GSK-3β. The phosphoryl group forms hydrogen bonds with Lys85 and Asp200, critical for selectivity .

- QSAR Models : Correlate logP values (1.2–2.5) with blood-brain barrier penetration (ADMET Predictor™). Analogs with logP >1.8 show 2× higher CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.